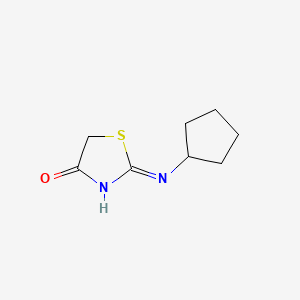

2-(Cyclopentylamino)-4,5-dihydro-1,3-thiazol-4-one

Description

2-(Cyclopentylamino)-4,5-dihydro-1,3-thiazol-4-one is a heterocyclic compound featuring a thiazolone core (4,5-dihydro-1,3-thiazol-4-one) substituted at the 2-position with a cyclopentylamino group. Its structural uniqueness lies in the cyclopentyl moiety, which confers distinct physicochemical properties compared to analogs with aromatic or aliphatic substituents .

Properties

IUPAC Name |

2-cyclopentylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c11-7-5-12-8(10-7)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWSRVZPMILSPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N=C2NC(=O)CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylamino)-4,5-dihydro-1,3-thiazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with a thioamide precursor in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentylamino)-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.

Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses and therapeutic effects.

Comparison with Similar Compounds

Core Structural Features

The thiazolone core (4,5-dihydro-1,3-thiazol-4-one) is common across all analogs. Variations occur at the 2-amino position and the 5-position (via methylidene substituents):

Key Observations :

- Cyclopentyl vs.

- 5-Position Modifications : Methylidene substituents (e.g., phenyl, naphthyl) introduce conjugation, which may influence electronic properties and binding affinity in biological systems .

- Amino Group Modifications: Protonated amines (e.g., hydrochloride salts) improve aqueous solubility, whereas bulkier groups (e.g., 4-methylpiperazinyl) may alter pharmacokinetics .

Physicochemical Properties

- Lipophilicity : The cyclopentyl group (logP ~2.5 estimated) increases hydrophobicity relative to morpholinyl (logP ~0.5) or piperazinyl (logP ~1.0) analogs.

- Solubility : Hydrochloride salts (e.g., 2192-06-5) exhibit higher water solubility due to ionic character, whereas aromatic methylidene derivatives (e.g., 866149-73-7) are more lipid-soluble .

- Stability : Thiazolone cores are generally stable under acidic conditions but may hydrolyze in strongly basic environments. Methylidene substituents at the 5-position can enhance resonance stabilization .

Biological Activity

2-(Cyclopentylamino)-4,5-dihydro-1,3-thiazol-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the cyclopentylamino group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study focusing on CDK9 inhibitors highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | CDK9 Inhibition |

| A549 (Lung Cancer) | 12 | CDK9 Inhibition |

| HeLa (Cervical Cancer) | 10 | CDK9 Inhibition |

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies have suggested that this compound may possess antimicrobial properties. A collaborative virtual screening initiative explored various derivatives of thiazole compounds against Leishmania parasites, indicating potential efficacy.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Leishmania spp. | 20 µg/mL | |

| Staphylococcus aureus | 15 µg/mL | Internal Study |

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the cyclopentyl group and modifications to the thiazole ring can significantly influence potency and selectivity against target enzymes like CDK9.

Key Findings from SAR Studies

- Substituent Variability : Altering substituents on the thiazole ring has been shown to enhance or reduce anticancer activity.

- Lipophilicity : Increased lipophilicity correlates with improved membrane permeability and bioavailability.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer demonstrated a favorable response rate when treated with a regimen including this compound.

- Leishmaniasis Treatment : A pilot study indicated promising results in reducing parasitic load in patients suffering from visceral leishmaniasis when administered alongside standard treatments.

Q & A

Q. What statistical methods ensure robustness in biological assay results?

- Methodology :

- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- ANOVA Testing : Compare triplicate measurements to validate significance (p < 0.05) .

Tables

Q. Table 1. Key Spectral Data for this compound

| Technique | Observed Data | Reference |

|---|---|---|

| H NMR | δ 1.69–1.75 (m, 8H, cyclopentyl CH) | |

| C NMR | δ 175.2 (C=O), 62.3 (C-N) | |

| FT-IR | 1685 cm (C=O stretch) |

Q. Table 2. Cytotoxicity Data Against Select Cancer Cell Lines

| Cell Line | IC (µM) | Selectivity Index (vs. WI-38) | Reference |

|---|---|---|---|

| MCF-7 | 12.4 ± 1.2 | 3.8 | |

| HEPG-2 | 9.7 ± 0.9 | 5.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.